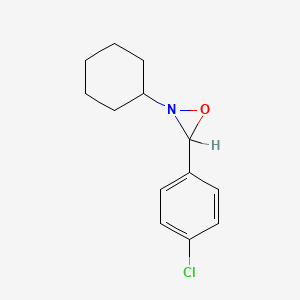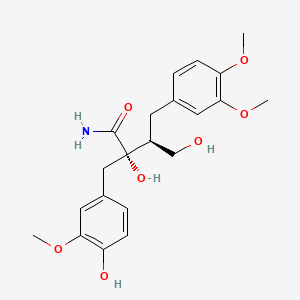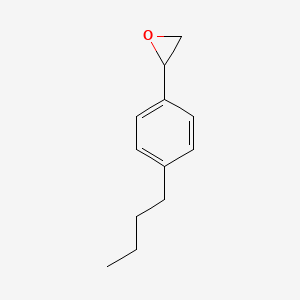
p-Butylstyrene oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Butylstyrene oxide is an organic compound with the chemical formula C12H16O. It is a derivative of styrene oxide, where the para position of the phenyl ring is substituted with a butyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
p-Butylstyrene oxide can be synthesized through several methods. One common method involves the epoxidation of p-butylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of hydrogen peroxide and a catalyst such as titanium silicalite-1 (TS-1) to achieve the epoxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
p-Butylstyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form p-butylphenylacetic acid.
Reduction: Reduction of this compound can yield p-butylphenylethanol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
- p-Butylphenylacetic acid p-Butylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Butylstyrene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
this compound is used in the production of polymers and resins with specific properties.Wirkmechanismus
The mechanism of action of p-butylstyrene oxide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical synthesis processes and biological studies to understand enzyme-substrate interactions and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene oxide: The parent compound without the butyl substitution.
p-Methylstyrene oxide: Similar structure with a methyl group instead of a butyl group.
p-Ethylstyrene oxide: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
p-Butylstyrene oxide is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The butyl group increases the hydrophobicity and can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
7623-20-3 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
2-(4-butylphenyl)oxirane |
InChI |
InChI=1S/C12H16O/c1-2-3-4-10-5-7-11(8-6-10)12-9-13-12/h5-8,12H,2-4,9H2,1H3 |
InChI-Schlüssel |
NFGNYINFMSKFKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




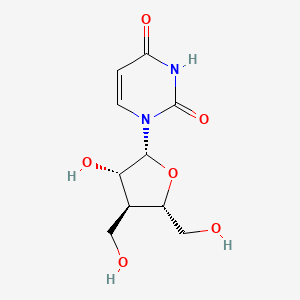
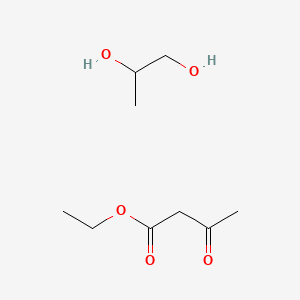
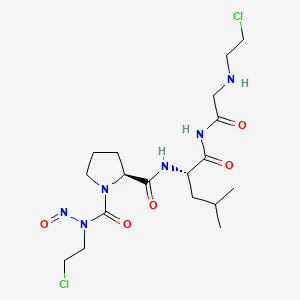

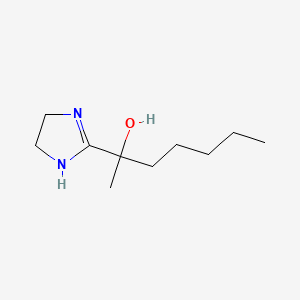
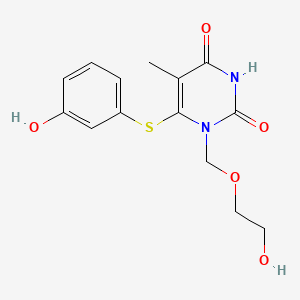
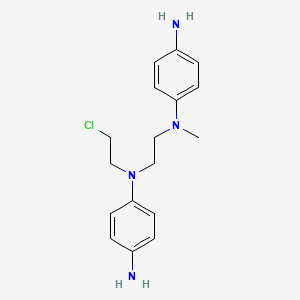
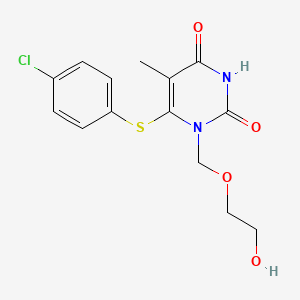
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
